

# 3-Amino-2-hydroxypyridine CAS number 59315-44-5 properties

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## Compound of Interest

Compound Name: 3-Amino-2-hydroxypyridine

Cat. No.: B057635

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An In-depth Technical Guide to **3-Amino-2-hydroxypyridine** (CAS 59315-44-5) for Researchers and Drug Development Professionals

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Amino-2-hydroxypyridine**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and application, grounded in established scientific principles and experimental evidence.

## Introduction: A Versatile Heterocyclic Scaffold

**3-Amino-2-hydroxypyridine** (CAS No: 59315-44-5), also known by synonyms such as 3-Amino-2-pyridinol and 3-aminopyridin-2(1H)-one, is a bifunctional pyridine derivative.<sup>[1][2][3]</sup> Its structure, featuring both a nucleophilic amino group and a versatile hydroxyl group on a pyridine core, makes it a highly valuable precursor in the synthesis of complex chemical entities. This compound is particularly noted for its role as an intermediate in the development of pharmaceuticals, including anti-AIDS drugs, and agrochemicals.<sup>[4][5]</sup>

A crucial aspect of its chemistry is the pronounced keto-enol tautomerism, existing in equilibrium between the hydroxy form (**3-amino-2-hydroxypyridine**) and the keto or pyridone form (3-aminopyridin-2(1H)-one). This equilibrium influences its reactivity and spectroscopic

properties. While CAS number 59315-44-5 is frequently used, the alternative CAS 33630-99-8 is also associated with this compound, often referring to the pyridone tautomer.[\[2\]](#)[\[3\]](#)[\[6\]](#)

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of **3-Amino-2-hydroxypyridine** are fundamental to its handling, storage, and application in synthesis.

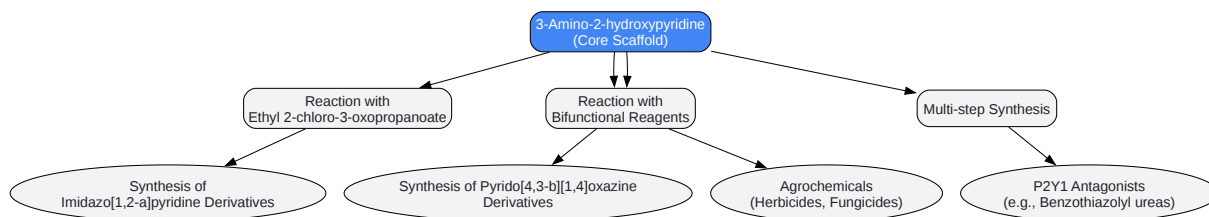
### Core Properties

A summary of the key physicochemical data is presented below. It is important to note that some variation exists in reported values, particularly for the melting point, which may be attributable to the compound's purity and the specific tautomeric form present.

Property	Value	Source(s)
CAS Number	59315-44-5; 33630-99-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Weight	110.11 g/mol	<a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Brown to off-white crystalline powder	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	118-130 °C; 170-173 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Boiling Point	358.7 °C at 760 mmHg (Predicted)	<a href="#">[2]</a>
Solubility	Soluble in water	<a href="#">[1]</a>
pKa	11.57 ± 0.10 (Predicted)	<a href="#">[1]</a>
Density	~1.21 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>

## Tautomerism: The Hydroxy-Pyridone Equilibrium

The tautomeric relationship is a defining characteristic of this molecule. The equilibrium can be influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.



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